Carboxylesterase 2 (CE2) Inhibition: Target Compound vs. Nevadensin Comparator
Methyl 4-[3-(4-aminophenyl)propyl]benzoate inhibits human CE2 with an IC₅₀ of 3.42 µM (3,420 nM) in human liver microsomes [1]. In contrast, the known CE1‑selective inhibitor nevadensin exhibits a much weaker CE2 IC₅₀ of 132.8 µM . This represents a >38‑fold stronger CE2 inhibition by the target compound, highlighting its distinct selectivity fingerprint for metabolic enzyme profiling applications.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC₅₀ = 3.42 µM (3,420 nM) |
| Comparator Or Baseline | Nevadensin IC₅₀ = 132.8 µM |
| Quantified Difference | Target compound is >38‑fold more potent against CE2 |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
This differential CE2 potency matters for programs requiring selective modulation of ester prodrug activation or lipid metabolism, where an intermediate CE2‑preferring inhibitor fills a gap between potent non‑selective agents and CE2‑inactive molecules.
- [1] BindingDB. BDBM50154558: IC₅₀ 3.42E+3 nM for CE2 in human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154558 (accessed 2026-04-25). View Source
